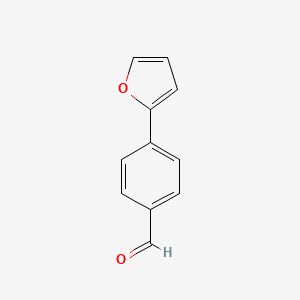

4-(2-Furyl)benzaldehyde

CAS No.: 60456-77-1

Cat. No.: VC2332752

Molecular Formula: C11H8O2

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60456-77-1 |

|---|---|

| Molecular Formula | C11H8O2 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 4-(furan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H |

| Standard InChI Key | WBUXKMOCVYRVES-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=CC=C(C=C2)C=O |

| Canonical SMILES | C1=COC(=C1)C2=CC=C(C=C2)C=O |

Introduction

Chemical Structure and Fundamental Properties

4-(2-Furyl)benzaldehyde, also known as 4-(furan-2-yl)benzaldehyde, presents a fascinating molecular architecture that combines aromatic and heterocyclic elements. This compound features a benzaldehyde group with a furan ring attached at the para position, creating a structure with distinctive chemical reactivity patterns.

Molecular Identification

The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and research literature. 4-(2-Furyl)benzaldehyde has the molecular formula C11H8O2, representing eleven carbon atoms, eight hydrogen atoms, and two oxygen atoms arranged in its distinctive structure . The compound is registered under CAS number 60456-77-1, which serves as its unique identifier in chemical databases and regulatory systems . With a molecular weight of 172.18 g/mol, this relatively small organic molecule exhibits properties characteristic of aldehydes and heterocyclic compounds .

Structural Representation

The structural representation of 4-(2-Furyl)benzaldehyde can be expressed through several notation systems that capture its atomic arrangement. The SMILES notation (C1=COC(=C1)C2=CC=C(C=C2)C=O) provides a linear text representation of the molecular structure, while the InChI string (InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H) offers a standardized representation that encompasses structural details . The compound features a central benzene ring with an aldehyde group (-CHO) at one position and a furan heterocycle at the para position, creating its characteristic architecture .

Physical Properties

4-(2-Furyl)benzaldehyde exhibits physical properties that influence its handling characteristics and applications. The compound has a flash point of 97.4°C, indicating its flammability at elevated temperatures . Its water solubility is notably low, which impacts its environmental mobility and influences extraction and purification procedures in laboratory settings . These properties play crucial roles in determining appropriate handling protocols and application methodologies.

Applications in Research and Industry

4-(2-Furyl)benzaldehyde demonstrates remarkable versatility across multiple fields, making it a valuable compound in both research and industrial settings. Its unique structural features enable applications ranging from consumer products to advanced scientific investigations.

Flavor and Fragrance Development

The compound plays a significant role in the flavor and fragrance industry, where its chemical properties contribute to sensory experiences. 4-(2-Furyl)benzaldehyde is utilized to create unique scents and flavors in perfumes and food products, enhancing the sensory profile of these consumer items . The heterocyclic furan component likely contributes distinctive aromatic notes that perfumers and flavor chemists can leverage in their formulations.

Pharmaceutical Synthesis

In pharmaceutical research and development, 4-(2-Furyl)benzaldehyde serves as an important intermediate in the synthesis of various medicinal compounds. Its bifunctional nature, featuring both an aldehyde group and a furan ring, provides valuable reaction sites for constructing more complex molecular architectures in pharmaceutical candidates . The compound aids in the development of new medications by serving as a building block with specific structural contributions.

Organic Chemistry Research

Researchers in the field of organic chemistry utilize 4-(2-Furyl)benzaldehyde in synthesis reactions, particularly those focused on creating complex molecules. The compound's versatile reactivity, stemming from both the aldehyde functionality and the furan heterocycle, enables it to participate in a wide range of transformations including condensations, additions, and coupling reactions . This makes it a valuable tool in the organic chemist's arsenal for constructing novel molecular frameworks.

Materials Science Applications

The exploration of 4-(2-Furyl)benzaldehyde extends into materials science, where it contributes to the development of novel materials with enhanced properties. The compound is investigated for its potential in creating polymers and coatings with improved characteristics such as durability and resistance to environmental factors . These applications leverage the structural features of the molecule to create materials with specific performance profiles tailored to technological needs.

Biological Research

Biological investigations of 4-(2-Furyl)benzaldehyde focus on understanding its potential activities in living systems. The compound is studied for possible therapeutic applications, contributing to the discovery pipeline for new bioactive agents with specific health benefits . While the complete biological profile remains under investigation, the structural features of this compound make it a candidate of interest for researchers seeking novel biological activities.

| Manufacturer | Product Description | Quantity | Price (USD) | Updated |

|---|---|---|---|---|

| TRC | 4-(Furan-2-yl)benzaldehyde | 10mg | $45 | 2021-12-16 |

| SynQuest Laboratories | 4-(Furan-2-yl)benzaldehyde | 250mg | $96 | 2021-12-16 |

| SynQuest Laboratories | 4-(Furan-2-yl)benzaldehyde | 1g | $192 | 2021-12-16 |

| SynQuest Laboratories | 4-(Furan-2-yl)benzaldehyde | 5g | $592 | 2021-12-16 |

| American Custom Chemicals Corporation | 4-(2-FURYL)BENZALDEHYDE 95.00% | 250mg | $629.42 | 2021-12-16 |

Synthesis Methodology

For researchers requiring larger quantities or seeking to produce derivatives, synthesis of 4-(2-Furyl)benzaldehyde provides a viable alternative to commercial procurement. The compound can be synthesized through coupling reactions between appropriate precursors. One documented synthetic approach involves the reaction of 2-Furanboronic acid with 4-Bromobenzaldehyde . This cross-coupling methodology likely employs palladium-catalyzed conditions such as Suzuki coupling to form the key carbon-carbon bond between the furan and benzaldehyde components.

Analytical Characterization

Analytical techniques are essential for confirming the identity, assessing the purity, and investigating the properties of 4-(2-Furyl)benzaldehyde in research and quality control contexts.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-(2-Furyl)benzaldehyde. The calculated m/z values for various adducts of the compound have been determined, including [M+H]⁺ at 173.05971, [M+Na]⁺ at 195.04165, and [M-H]⁻ at 171.04515 . These values serve as reference points for identifying the compound in analytical workflows involving mass spectrometric detection.

Collision Cross Section Predictions

For advanced analytical applications using ion mobility spectrometry coupled with mass spectrometry, predicted collision cross section (CCS) values provide additional identification parameters. For 4-(2-Furyl)benzaldehyde, the predicted CCS values range from 133.9 Ų for the [M+H]⁺ adduct to 148.4 Ų for the [M+Na]⁺ adduct . These values reflect the three-dimensional size and shape of the ionized molecule and can be used for compound identification in complex mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume